2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid
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Overview
Description
The description of a compound typically includes its physical appearance (such as color and state of matter at room temperature), its chemical formula, and its molecular weight .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own set of reactants and conditions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with various reagents under different conditions .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity .Mechanism of Action
Target of Action
Similar compounds have been found to interact with amino acid biosynthesis pathways , and some are involved in metabolic alterations in cells, such as those found in triple-negative breast cancer .
Mode of Action
It’s plausible that it might act as an inhibitor of some steps in aromatic amino acid biosynthesis, similar to other herbicidal derivatives .
Biochemical Pathways
The compound may affect the biochemical pathways involved in amino acid biosynthesis . .
Pharmacokinetics
The pharmacokinetics of similar compounds can be studied using intravenous bolus injection, which allows for the calculation of parameters such as clearance, half-life, and volume of distribution .
Result of Action
Similar compounds have been found to exhibit anti-inflammatory, analgesic, and antipyretic activities .
Action Environment
The action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(butylamino)-4-oxo-4-(2,4,6-trimethylanilino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-5-6-7-18-14(17(21)22)10-15(20)19-16-12(3)8-11(2)9-13(16)4/h8-9,14,18H,5-7,10H2,1-4H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOCXJMDZARCIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)NC1=C(C=C(C=C1C)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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